2,2-Dichloro-1,1,1-trifluoropropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-1,1,1-trifluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2F3/c1-2(4,5)3(6,7)8/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWQLZUJMHEDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2F3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221434 | |
| Record name | Propane, 2,2-dichloro-1,1,1-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.95 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7126-01-4 | |
| Record name | 2,2-Dichloro-1,1,1-trifluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2,2-dichloro-1,1,1-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007126014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2,2-dichloro-1,1,1-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2,2 Dichloro 1,1,1 Trifluoropropane
Electrophilic and Nucleophilic Substitution Reactions
Due to the electron-deficient nature of the carbon skeleton, 2,2-dichloro-1,1,1-trifluoropropane is generally unreactive toward electrophilic attack. The high halogen content deactivates the molecule to such reactions.
Conversely, the molecule is susceptible to nucleophilic attack, primarily at the carbon atom bearing the two chlorine atoms (C-2). The chlorine atoms serve as potential leaving groups. However, nucleophilic substitution reactions on such highly halogenated aliphatic compounds are complex. The reaction mechanism can be influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature.
The presence of the bulky and strongly electron-withdrawing CF₃ group creates significant steric hindrance and deactivates the C-Cl bonds towards a classic Sₙ2 backside attack. An Sₙ1-type mechanism is also unlikely due to the instability of the resulting secondary carbocation, which would be destabilized by the inductive effect of the adjacent CF₃ group. Therefore, substitution reactions, if they occur, may proceed through alternative pathways, such as single-electron transfer (SET) mechanisms with potent nucleophiles or organometallic reagents. Generally, these substitution reactions are less common and require more forcing conditions compared to elimination reactions.
Elimination Reactions and Olefin Formation
Elimination of hydrogen halides (HX) is a predominant reaction pathway for many hydrochlorofluorocarbons, leading to the formation of olefins (alkenes). For this compound, the principal elimination reaction is dehydrochlorination.
The reaction involves the removal of a hydrogen atom from the methyl group (C-3) and a chlorine atom from C-2, yielding 2-chloro-3,3,3-trifluoropropene. This reaction is typically base-catalyzed.
Mechanism: The reaction generally proceeds via an E2 (bimolecular elimination) mechanism, where a base abstracts a proton from the C-3 position, and the C-Cl bond at the C-2 position breaks concurrently, leading to the formation of a double bond. The alternative E1 mechanism is less likely due to the aforementioned instability of the intermediate carbocation.
Studies on similar compounds, such as 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb), have shown that gas-phase dehydrochlorination can be achieved with high selectivity using solid catalysts. sci-hub.seresearchgate.net For HCFC-244bb, alkali metal fluoride-modified magnesium oxide (MgO) catalysts have proven effective in promoting dehydrochlorination while suppressing the competing dehydrofluorination reaction. sci-hub.seresearchgate.net This selectivity is attributed to the catalyst's surface acidity and basicity. Decreasing surface acidity favors dehydrochlorination. researchgate.net A similar catalytic approach would be expected to be effective for the dehydrochlorination of this compound.
The primary expected olefin products from elimination reactions are:
2-Chloro-3,3,3-trifluoropropene (from dehydrochlorination)
2,2-Dichloro-1,1-difluoropropene (from dehydrofluorination - generally less favorable)
| Starting Material | Reaction Type | Primary Olefin Product | Byproduct |
|---|---|---|---|
| This compound | Dehydrochlorination | 2-Chloro-3,3,3-trifluoropropene | HCl |
| This compound | Dehydrofluorination | 2,2-Dichloro-1,1-difluoropropene | HF |
Radical Reactions and Bond Dissociation Studies
In the atmosphere, the dominant degradation pathway for HCFCs is initiated by a radical reaction with hydroxyl radicals (•OH). noaa.gov This process determines the atmospheric lifetime of the compound. The reaction begins with the abstraction of a hydrogen atom from the C-3 position, as the C-H bond is significantly weaker than the C-Cl and C-F bonds.
Mechanism:
Initiation: A hydroxyl radical abstracts a hydrogen atom to form water and a haloalkyl radical.
CH₃-CCl₂-CF₃ + •OH → •CH₂-CCl₂-CF₃ + H₂O
Propagation: The resulting radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical.
•CH₂-CCl₂-CF₃ + O₂ → OO•-CH₂-CCl₂-CF₃
Further Reactions: The peroxy radical undergoes further reactions, leading to the formation of various degradation products such as hydroperoxides, carbonyl halides, and acids. noaa.gov
Carbene Chemistry Routes and Their Mechanisms
Carbenes are highly reactive intermediates that can be involved in various chemical transformations. While not a common reaction for HCFCs under typical conditions, carbene formation from this compound is mechanistically plausible, particularly through α-elimination.
Mechanism of Formation: This pathway would involve the removal of a chlorine atom and a proton from the same carbon atom (C-2). This is not possible for this compound as there are no hydrogens on C-2. An alternative, though high-energy, pathway could involve the simultaneous or sequential loss of two chlorine atoms from C-2 to form a carbene, but this is highly speculative.
A more plausible, though still unconfirmed, route could involve the pyrolysis of related organosilicon compounds. For example, the thermal decomposition of certain fluorinated ethylsilanes is known to proceed via α-elimination to yield fluorinated carbenes. rsc.org A similar synthetic strategy could potentially be devised to generate a carbene like 1,1,1-trifluoro-2-chloropropylidene (CH₃-C(Cl)-CF₃), but this has not been reported.
If formed, this carbene would be expected to undergo characteristic reactions such as:
Cyclopropanation: Addition across an alkene double bond.
Insertion: Insertion into C-H bonds.
Rearrangement: Migration of an adjacent group (e.g., methyl or trifluoromethyl) to the carbene carbon.
Reaction Kinetics and Thermodynamic Analyses of Transformations
The kinetics of the reactions of this compound are crucial for understanding its transformation rates, particularly its atmospheric lifetime. The primary kinetic data of interest relate to its reaction with hydroxyl radicals.
While specific kinetic parameters for HCFC-243ab are not available, data from structurally similar HCFCs can provide valuable estimates. The rate constants for gas-phase reactions of HCFCs with •OH radicals are typically measured as a function of temperature and fit to the Arrhenius equation, k(T) = A * exp(-Ea/RT).
| Compound | A-factor (x 10⁻¹³ cm³ molecule⁻¹ s⁻¹) | Ea/R (K) | Reference |
|---|---|---|---|
| HCFC-225ca (CF₃CF₂CHCl₂) | 19.2 | 1290 ± 90 | researchgate.net |
| HCFC-225cb (CF₂ClCF₂CHClF) | 6.75 | 1300 ± 180 | researchgate.net |
| HCFC-243cc (CF₃CCl₂CH₂F) | 7.1 | 1690 ± 230 | researchgate.net |
Based on these related compounds, the reaction of this compound with •OH radicals is expected to have a similar activation energy, governed by the abstraction of a primary hydrogen atom.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of fluorinated molecules like 2,2-dichloro-1,1,1-trifluoropropane. By observing the magnetic behavior of ¹H, ¹³C, and ¹⁹F nuclei, it is possible to map out the molecular framework and deduce structural details. nih.gov
Hydrogen-1, Fluorine-19, and Carbon-13 NMR Chemical Shift Analysis
The chemical shifts in ¹H, ¹⁹F, and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus, providing essential information for structural assignment. For this compound, the molecule contains a methyl group (CH₃) and a trifluoromethyl group (CF₃) attached to a central quaternary carbon that is also bonded to two chlorine atoms.
¹H NMR: The three equivalent protons of the methyl group (C-1) would give rise to a single resonance. Its chemical shift is influenced by the adjacent electronegative dichlorotrifluoromethyl group.
¹⁹F NMR: The three equivalent fluorine atoms of the trifluoromethyl group (C-3) would produce a single signal. ¹⁹F NMR is particularly powerful due to its high sensitivity and the large chemical shift dispersion, which makes it an excellent probe for fluorinated compounds. nih.gov The ¹⁹F nucleus acts as a "spy" to report on its environment, including couplings to nearby protons and carbons. nih.gov
¹³C NMR: The spectrum would show distinct signals for the methyl carbon (C-1), the quaternary carbon (C-2), and the trifluoromethyl carbon (C-3). The chemical shifts are significantly affected by the attached halogen atoms. Long-range ¹³C-¹⁹F spin-spin coupling (ⁿJCF) is also a key feature used for assignments. researchgate.net
Table 1: Predicted NMR Chemical Shift Data for this compound Note: Experimental values can vary based on solvent and temperature.
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -CH₃ | ~2.5-3.0 | Quartet (due to ⁴JHF) |
| ¹⁹F | -CF₃ | ~-70 to -80 | Quartet (due to ⁴JFH) |
| ¹³C | -C H₃ | ~20-30 | Quartet (due to ³JCF) |
| ¹³C | -C Cl₂- | ~90-110 | Quartet (due to ²JCF) |
Multi-dimensional NMR Techniques for Coupling Analysis
To unambiguously assign chemical shifts and understand the connectivity within the molecule, multi-dimensional NMR experiments are employed. ed.ac.uk
HETCOR/HSQC (Heteronuclear Single Quantum Coherence): A 2D ¹H-¹³C HSQC experiment would correlate the proton signal of the methyl group directly to its corresponding carbon signal, confirming the C-1 assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings (2-4 bonds). A ¹H-¹³C HMBC would show a correlation between the methyl protons and the quaternary carbon (C-2) as well as the trifluoromethyl carbon (C-3). Similarly, ¹⁹F-¹³C HMBC experiments are crucial for confirming correlations between the fluorine atoms and the carbon skeleton, providing nJFC coupling constants. nih.gov
¹H-¹⁹F Correlations: Experiments like 2D ¹H, ¹⁹F HETCOR can establish correlations between protons and fluorine atoms, which is essential for assigning signals in complex fluorinated molecules. nih.goved.ac.uk
These multi-dimensional techniques collectively provide a comprehensive map of the J-coupled spin networks, enabling complete and robust structure determination. nih.gov
Conformational Dynamics via Dynamic NMR
The C-C single bond in this compound allows for rotation, leading to different staggered conformations (rotamers). Dynamic NMR (DNMR) spectroscopy is used to study the kinetics of this internal rotation. By analyzing NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals. copernicus.org
At room temperature, the rotation around the C-C bond is typically fast on the NMR timescale, resulting in time-averaged signals for the atoms of the methyl and trifluoromethyl groups. However, at lower temperatures, this rotation can slow down sufficiently to allow for the observation of individual conformers. unibas.it The free energy of activation (ΔG‡) for the rotational barrier can be determined from the coalescence temperature—the point at which the separate signals for the conformers merge into a single broad peak. unibas.it This analysis provides critical information about the energy barriers between different rotational isomers and their relative populations. copernicus.orgunibas.it
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are invaluable for identifying functional groups and analyzing conformational isomers.
Assignment of Fundamental Vibrations and Overtone/Combination Bands
The IR and Raman spectra of this compound exhibit a series of bands corresponding to specific vibrational modes.
C-H vibrations: Stretching and bending modes of the methyl group (CH₃) are expected. The symmetric and asymmetric stretching vibrations typically appear in the 2900-3000 cm⁻¹ region.
C-F vibrations: The C-F stretching modes are characteristic and produce very strong absorptions in the IR spectrum, usually in the 1100-1300 cm⁻¹ range.
C-Cl vibrations: The C-Cl stretching vibrations are found at lower frequencies, typically between 600 and 800 cm⁻¹.
Skeletal vibrations: C-C bond stretching and various bending and deformation modes (e.g., CF₃ rocking, CCl₂ scissoring) occur at lower wavenumbers and contribute to the fingerprint region of the spectrum.
Overtone and combination bands, which arise from the simultaneous excitation of multiple vibrational modes, may also be observed, although they are generally weaker than the fundamental absorptions.
Table 2: General Assignment of Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected IR Intensity |
|---|---|---|
| C-H Stretching | 2900 - 3000 | Medium |
| C-H Bending/Deformation | 1350 - 1470 | Medium-Weak |
| C-F Stretching | 1100 - 1300 | Strong |
| C-C Stretching | 900 - 1100 | Medium |
| C-Cl Stretching | 600 - 800 | Strong |
Conformational Analysis using Vibrational Signatures
Since this compound can exist as different rotational isomers (conformers), its vibrational spectra can provide evidence of this conformational equilibrium. The two primary staggered conformers would be the anti conformation (where a C-H bond is anti-periplanar to the C-C bond) and the gauche conformation.
Each conformer has a unique set of vibrational frequencies. In many cases, certain vibrational bands are characteristic of a specific conformer. By studying the IR and Raman spectra in different physical states (gas, liquid, solid) and at varying temperatures, it is possible to identify bands belonging to different conformers. For example, as the temperature is lowered, the equilibrium often shifts to favor the more stable conformer, leading to an increase in the intensity of its characteristic bands and a decrease for the less stable conformer. This allows for the determination of the relative stabilities and enthalpy differences between the isomers.
Matrix Isolation Spectroscopy Studies
Matrix isolation is a powerful technique used to study the structure and vibrational spectra of individual molecules. In this method, molecules are trapped within a solid, inert matrix (like argon or xenon) at very low temperatures (typically 10-20 K). This cryogenic environment prevents molecular rotation and diffusion, allowing for high-resolution spectroscopic analysis of conformers that might be unstable at room temperature.
While specific matrix isolation studies on this compound (also known as HCFC-243ab) are not prominently available in published literature, extensive research on its isomer, 3,3-dichloro-1,1,1-trifluoropropane (B1294778) (HCFC-243), provides significant insight into the methodologies that would be applied. uc.ptnih.gov In the study of 3,3-dichloro-1,1,1-trifluoropropane, researchers used Fourier Transform Infrared (FTIR) spectroscopy combined with matrix isolation. uc.ptacs.org Theoretical calculations predicted the existence of two conformers: a lower-energy gauche form and a higher-energy trans form. uc.ptacs.org
Experimentally, when the compound was isolated in cryogenic argon (10 K) and xenon (20 K) matrices, only the more stable gauche conformer was detected. nih.govacs.org The experimental infrared spectra were interpreted with the support of high-level density functional theory (DFT) calculations. uc.ptnih.gov A similar approach for this compound would be invaluable for identifying its most stable conformer(s) and understanding its intramolecular forces, which are crucial for predicting its chemical behavior.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and structure of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.
Fragmentation Pathways and Mechanistic Interpretations
In mass spectrometry, a molecule is ionized, forming a molecular ion (M⁺) which can then break apart into smaller, charged fragments. The pattern of this fragmentation is predictable and provides a "fingerprint" that helps in structural elucidation.
For this compound (C₃H₃Cl₂F₃), no detailed experimental fragmentation studies are readily available. However, based on its structure, several primary fragmentation pathways can be predicted. The carbon-chlorine and carbon-carbon bonds are likely sites for cleavage.
Predicted Fragmentation Pathways:
Loss of a Chlorine Atom: The molecular ion could lose a chlorine radical (Cl•) to form a [C₃H₃ClF₃]⁺ ion. This is often a favorable pathway for chlorinated compounds.
Loss of a Methyl Group: Cleavage of the C-C bond could result in the loss of a methyl radical (CH₃•), yielding a [C₂Cl₂F₃]⁺ fragment.
Loss of a Trifluoromethyl Group: Alternatively, loss of a trifluoromethyl radical (CF₃•) would produce a [C₂H₃Cl₂]⁺ ion.
Alpha Cleavage: The bond adjacent to the dichlorinated carbon is a likely point of cleavage.
The following table outlines some of the plausible fragments and their corresponding theoretical monoisotopic mass-to-charge ratios.
Table 1: Predicted Mass Spectrometry Fragments of this compound
| Fragment Ion Formula | Lost Neutral Fragment | Predicted m/z |
|---|---|---|
| [C₃H₃Cl₂F₃]⁺ (Molecular Ion) | - | 165.956 |
| [C₃H₃ClF₃]⁺ | Cl | 130.993 |
| [C₂Cl₂F₃]⁺ | CH₃ | 150.930 |
| [C₂H₃Cl₂]⁺ | CF₃ | 96.969 |
| [CF₃]⁺ | C₂H₃Cl₂ | 68.995 |
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula, as each formula has a unique exact mass.
The monoisotopic mass of this compound (C₃H₃Cl₂F₃) is calculated to be 165.95639 Da. nih.gov HRMS can verify this mass, distinguishing it from other compounds that might have the same nominal mass. Furthermore, HRMS can predict the collision cross-section (CCS) of different ions, which relates to their shape and size. Predicted CCS values can aid in the identification of the compound when coupled with ion mobility spectrometry. uni.lu
The table below shows predicted m/z values for various adducts of this compound, which are commonly observed in electrospray ionization (ESI) HRMS. uni.lu
Table 2: Predicted High-Resolution Mass Spectrometry Adducts and Collision Cross Sections
| Adduct | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 166.96367 | 121.3 |
| [M+Na]⁺ | 188.94561 | 131.8 |
| [M+K]⁺ | 204.91955 | 128.0 |
| [M+NH₄]⁺ | 183.99021 | 143.3 |
| [M-H]⁻ | 164.94911 | 118.0 |
X-ray Crystallography and Gas-Phase Electron Diffraction (If Applicable to Derivatives)
X-ray crystallography and gas-phase electron diffraction are primary methods for determining the precise three-dimensional structure of molecules, including bond lengths, bond angles, and torsional angles.
X-ray Crystallography: This technique is used for compounds in the solid state. It requires growing a single crystal of the material, which can be challenging. As of now, there are no publicly available crystal structures for this compound.
Gas-Phase Electron Diffraction (GED): This method is ideal for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular forces present in a crystal. While no GED studies have been reported for this compound itself, the technique has been successfully applied to related halogenated molecules. Such studies, often combined with theoretical calculations, provide crucial data on the conformational equilibrium of molecules in the gas phase.
A study on a related derivative would involve analyzing the diffraction pattern of electrons scattered by the gaseous molecules to build a model of the molecular geometry. This experimental data is then typically refined against theoretical models to yield a highly accurate structure.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Density Functional Theory (DFT) Applications
There are no available research articles that specifically apply Density Functional Theory (DFT) to analyze the electronic structure, reactivity, or spectroscopic properties of 2,2-dichloro-1,1,1-trifluoropropane. DFT is a widely used computational method for investigating the electronic properties of molecules. nih.govderpharmachemica.com
Møller-Plesset Perturbation Theory (MP2) Calculations
Similarly, a literature search reveals no specific studies that have utilized second-order Møller-Plesset perturbation theory (MP2) to compute the electron correlation energy or other properties of this compound. MP2 is a post-Hartree-Fock method that provides a higher level of accuracy by incorporating electron correlation. researchgate.net
Conformational Analysis and Potential Energy Surfaces
A detailed conformational analysis, which would involve mapping the potential energy surface of this compound as a function of its dihedral angles, has not been documented in published research. Such an analysis would identify the stable conformers and the energy barriers between them.
Gauche and Trans Conformer Investigations
Due to the absence of specific conformational studies on this compound, there is no data available on its gauche and trans conformers. The relative stability of these conformers is influenced by steric and electronic effects. For a simple molecule like propane (B168953), the staggered conformation is the most stable. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comstudysmarter.co.uk
Torsional Barriers and Rotational Isomerism
Without experimental or computational data, the torsional barriers and the specifics of rotational isomerism for this compound remain uncharacterized. The study of rotational isomers, or rotamers, provides insight into the flexibility and dynamic behavior of a molecule. wikipedia.org
Spectroscopic Property Prediction and Validation
Theoretical methods are instrumental in predicting and interpreting spectroscopic data, which serve as a fingerprint for molecular identity and structure.
Computational NMR Chemical Shift and Coupling Constant Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods, such as those based on Density Functional Theory (DFT), can predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) for a molecule like this compound. These predictions are valuable for assigning experimental spectra and for understanding how the electronic environment around each nucleus (¹H, ¹³C, ¹⁹F) is shaped by the molecule's structure.
The process typically involves:
Geometry Optimization: Finding the lowest energy conformation of the molecule.
Shielding Tensor Calculation: Computing the magnetic shielding for each nucleus.
Chemical Shift Calculation: Referencing the calculated shielding values against a standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) to obtain the chemical shifts.
Despite the power of these predictive methods, a comprehensive search of scientific databases and literature indicates a lack of published studies that specifically report computationally predicted NMR data for this compound. Therefore, no data table of predicted versus experimental values can be presented at this time.
Vibrational Frequency and Intensity Simulations
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational simulations can calculate the frequencies and intensities of these vibrations, aiding in the interpretation of experimental spectra. These calculations are typically performed using methods like DFT and are crucial for:
Assigning Vibrational Modes: Linking specific absorption bands in an IR or Raman spectrum to particular molecular motions (e.g., C-H stretching, C-Cl bending).
Confirming Molecular Structure: Comparing the simulated spectrum of a proposed structure with the experimental spectrum.
As with computational NMR data, there is a notable absence of published research detailing the simulated vibrational frequencies and intensities for this compound. Consequently, a data table comparing theoretical and experimental vibrational data cannot be provided.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into its behavior in different environments, such as in the gas phase, as a liquid, or interacting with other molecules. These simulations can be used to calculate macroscopic properties from the microscopic interactions, including:
Thermodynamic properties like heat of vaporization and density.
Transport properties such as viscosity and diffusion coefficients.
Conformational changes and intermolecular interactions.
A thorough literature search did not yield any specific studies that have performed and published molecular dynamics simulations for this compound. Research in this area has focused on more common refrigerants or related halogenated hydrocarbons.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity (QSAR) or physicochemical properties (QSPR). These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., molecular weight, polarity, electronic properties) and an observed activity or property.
For this compound, QSAR/QSPR models could potentially predict:
Environmental fate properties (e.g., atmospheric lifetime, global warming potential).
Toxicological endpoints.
Physical properties like boiling point or vapor pressure.
The development of robust QSAR/QSPR models requires a large dataset of related compounds with known properties. While general QSAR/QSPR studies on halogenated alkanes and refrigerants exist, no specific models or predictions for this compound have been found in the reviewed literature. Therefore, no data tables of QSAR/QSPR predictions can be included.
Role of 2,2 Dichloro 1,1,1 Trifluoropropane in Advanced Organic Synthesis
As a Building Block for Complex Fluoro-organic Compounds
While direct and extensive research on 2,2-dichloro-1,1,1-trifluoropropane as a building block is not widely published, its utility can be inferred from the well-documented chemistry of its structural isomers and related halogenated hydrocarbons. The primary role of this compound is as a precursor to valuable fluoroalkenes, which are key intermediates in the production of next-generation refrigerants, polymers, and bioactive molecules.
One of the key transformations of dichlorofluoropropanes is dehydrohalogenation, which involves the removal of a hydrogen and a halogen atom to form a double bond. In the case of this compound, selective dehydrochlorination can lead to the formation of 2-chloro-1,1,1-trifluoropropene. This reaction is typically achieved by treatment with a base.
A related and highly significant application is in the synthesis of hydrofluoroolefins (HFOs), which are increasingly sought after as refrigerants with low global warming potential. For instance, the isomer 2,3-dichloro-1,1,1-trifluoropropane (B1583484) is a known intermediate in the synthesis of 2-chloro-1,1,1-trifluoropropene (HCFO-1233xf) and subsequently 2,3,3,3-tetrafluoropropene (HFO-1234yf) google.com. This suggests that this compound could be a viable precursor for similar valuable fluoroalkenes through controlled dehydrohalogenation sequences.
The general synthetic pathway can be envisioned as follows:
Reaction Scheme: Potential Transformation of this compound
| Reactant | Reagent/Conditions | Product(s) | Application of Product |
|---|---|---|---|
| This compound | Base (e.g., KOH) | 2-chloro-1,1,1-trifluoropropene | Intermediate for refrigerants, polymers |
| 2-chloro-1,1,1-trifluoropropene | Hydrogenation | 2-chloro-1,1,1-trifluoropropane | Niche applications in solvents or intermediates |
Stereospecific and Regiospecific Reactions in Intermediate Synthesis
The concepts of stereospecificity and regiospecificity are crucial in organic synthesis for controlling the precise three-dimensional arrangement and connectivity of atoms in a molecule.
Regiospecificity refers to the preference for one direction of bond making or breaking over all other possibilities. In the context of this compound, a key regioselective reaction would be the selective removal of a specific chlorine atom if the chemical environment rendered them non-equivalent, or the selective addition of a reagent to a derived intermediate. For instance, in a subsequent reaction involving an alkene derived from this compound, the addition of a reagent like HBr would likely follow Markovnikov's rule, a classic example of a regioselective reaction.
Stereospecificity is a property of a reaction mechanism that ensures that stereoisomeric starting materials yield stereoisomeric products. While there is a lack of specific documented stereospecific reactions starting directly with this compound, its derivatives, particularly alkenes, can undergo stereospecific reactions. For example, the halogenation of an alkene intermediate derived from it could proceed via a stereospecific anti-addition.
The principles of these selective reactions are fundamental in the synthesis of complex molecules where precise control of the molecular architecture is paramount for its desired function, be it in a pharmaceutical or a material science context.
Development of Fluorinated Intermediates for Specialty Chemical Feedstocks
This compound and its derivatives are valuable fluorinated intermediates for the synthesis of specialty chemicals. The trifluoromethyl group (CF3) is a key feature, as its incorporation into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.
The dehydrochlorination of this compound to yield 2-chloro-1,1,1-trifluoropropene is a prime example of its role in generating a more versatile fluorinated intermediate. This fluoroalkene can then be used in a variety of downstream applications, including as a monomer for the production of fluoropolymers or as a starting material for the synthesis of fluorinated agrochemicals and pharmaceuticals.
The production of 2-chloro-1,1,1-trifluoropropane (HCFC-253db) via the hydrogenation of 2-chloro-3,3,3-trifluoropropene (a product accessible from isomers of the title compound) highlights the interconnectedness of these halogenated propanes as feedstocks for other specialty chemicals google.com.
Table of Related Fluorinated Intermediates and Their Precursors
| Intermediate | Precursor(s) | Synthetic Transformation | Significance of Intermediate |
|---|---|---|---|
| 2-chloro-1,1,1-trifluoropropene | 2,3-dichloro-1,1,1-trifluoropropane | Dehydrochlorination | Monomer, refrigerant precursor |
| 2,3,3,3-tetrafluoropropene (HFO-1234yf) | 2-chloro-1,1,1-trifluoropropene | Fluorination/Dehydrochlorination | Low GWP refrigerant |
| 2-chloro-1,1,1-trifluoropropane | 2-chloro-3,3,3-trifluoropropene | Hydrogenation | Specialty solvent/intermediate |
Contribution to Novel Synthetic Methodologies involving Halogenated Propanes
The study of the reactivity of halogenated propanes like this compound contributes to the development of novel synthetic methodologies. The presence of multiple halogen atoms with differing reactivity (fluorine vs. chlorine) on a small propane (B168953) scaffold allows for the exploration of selective activation and functionalization reactions.
Methodologies focusing on the selective cleavage of C-Cl bonds in the presence of robust C-F bonds are of particular interest. This can be achieved through various means, including nucleophilic substitution, reduction (dehalogenation), or transition-metal-catalyzed cross-coupling reactions. While specific examples for this compound are not abundant in the literature, the general principles apply.
For instance, reductive dehalogenation of similar polychlorinated alkanes is a known transformation, often utilizing reducing agents like zinc dust or catalytic hydrogenation. Such reactions can be controlled to selectively remove one or more chlorine atoms, providing access to a range of partially halogenated propanes that would be difficult to synthesize directly.
The development of catalytic methods for the selective functionalization of such molecules is an active area of research. These new methods would enable the more efficient and sustainable synthesis of complex fluorinated molecules, with this compound and its congeners serving as readily available starting materials.
Environmental Chemistry and Atmospheric Fate Research
Atmospheric Degradation Pathways
The primary route for the removal of HCFCs from the troposphere is through oxidation initiated by photochemically generated hydroxyl (OH) radicals.
Photochemical oxidation is the key process that breaks down HCFCs in the lower atmosphere. This process is not initiated by direct absorption of sunlight by the HCFC molecule itself, as they are generally transparent to radiation at the wavelengths that reach the troposphere. Instead, the degradation is driven by reactive chemical species that are formed through photochemical reactions involving other atmospheric components like ozone and volatile organic compounds.
The central mechanism involves the abstraction of a hydrogen atom from the HCFC molecule by a hydroxyl radical (•OH). For 2,2-dichloro-1,1,1-trifluoropropane, the reaction would proceed as follows:
Initiation: A hydroxyl radical attacks the propane (B168953) backbone, abstracting a hydrogen atom.
CH₃-CCl₂-CF₃ + •OH → •CH₂-CCl₂-CF₃ + H₂O
Propagation: The resulting haloalkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical.
•CH₂-CCl₂-CF₃ + O₂ → CH₂(O₂•)-CCl₂-CF₃
This peroxy radical can then undergo further reactions with other atmospheric species, such as nitric oxide (NO) or other peroxy radicals, leading to the formation of a variety of degradation products. These can include halogenated aldehydes, ketones, and carboxylic acids. For example, the subsequent reactions could lead to the formation of trifluoroacetyl chloride (CF₃COCl), which would then hydrolyze to trifluoroacetic acid (TFA).
Other atmospheric oxidants, such as ozone (O₃) and nitrate (B79036) radicals (NO₃), are generally not significant contributors to the degradation of HCFCs in the troposphere. The reaction rates of HCFCs with these oxidants are typically much slower than their reaction with OH radicals.
Ozonolysis and Stratospheric Reactivity
Ozonolysis, the reaction with ozone, is not a significant degradation pathway for saturated HCFCs like this compound in the troposphere. masterorganicchemistry.com This process is more relevant for unsaturated compounds containing carbon-carbon double bonds. masterorganicchemistry.com
However, a fraction of the emitted HCFC-243cb can be transported to the stratosphere. In the stratosphere, these molecules are exposed to higher energy ultraviolet (UV) radiation, which can lead to their photolysis (breakdown by light). This photolytic cleavage can break the carbon-chlorine bonds, releasing chlorine atoms.
C₃H₃Cl₂F₃ + hv → •C₃H₃ClF₃ + Cl•
These liberated chlorine atoms can then catalytically destroy ozone molecules, contributing to the depletion of the ozone layer. The efficiency of an HCFC in destroying stratospheric ozone is quantified by its Ozone Depletion Potential (ODP). The ODP is influenced by the atmospheric lifetime of the compound and the number of chlorine atoms it contains.
Modeling of Atmospheric Lifetimes and Environmental Persistence
The atmospheric lifetime of an HCFC is primarily determined by its rate of reaction with OH radicals in the troposphere. It is calculated as the inverse of the product of the OH radical concentration and the rate constant for the reaction.
Atmospheric Lifetime (τ) = 1 / (k_OH * [OH])
Where:
τ is the atmospheric lifetime
k_OH is the rate constant for the reaction with OH radicals
[OH] is the average global concentration of OH radicals
While a specific atmospheric lifetime for this compound has not been published, the lifetimes of other HCFCs provide a general indication. For example, the atmospheric lifetime of HCFC-123 is estimated to be around 1.3 years. Given the structural similarities, the lifetime of HCFC-243cb is expected to be in a similar range, likely on the order of a few years.
The environmental persistence of a compound is directly related to its atmospheric lifetime. A longer lifetime means the compound will persist in the atmosphere for a longer period, increasing its potential to contribute to ozone depletion and global warming.
Table 1: Comparison of Atmospheric Lifetimes and Ozone Depletion Potentials (ODPs) for Selected HCFCs
| Compound | Chemical Formula | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) |
| HCFC-22 | CHClF₂ | 12.0 | 0.055 |
| HCFC-123 | C₂HCl₂F₃ | 1.3 | 0.02 |
| HCFC-141b | C₂H₃Cl₂F | 9.3 | 0.11 |
| HCFC-225ca | C₃HF₅Cl₂ | 1.9 | 0.025 |
| HCFC-225cb | C₃HF₅Cl₂ | 5.8 | 0.033 |
Environmental Monitoring and Detection Methodologies for Trace Concentrations
The monitoring of trace concentrations of HCFCs in the environment is crucial for assessing their atmospheric abundance, tracking their trends, and verifying compliance with international agreements like the Montreal Protocol.
The primary analytical technique for the detection and quantification of HCFCs in air samples is gas chromatography (GC) coupled with various detectors.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying specific organic compounds in complex mixtures. It provides high selectivity and sensitivity.
Gas Chromatography with Electron Capture Detection (GC-ECD): The ECD is highly sensitive to halogenated compounds, making it well-suited for the detection of HCFCs.
For sample collection, whole air samples are typically collected in specially treated stainless steel canisters. Alternatively, solid-phase microextraction (SPME) or adsorbent tubes can be used to pre-concentrate the analytes from a large volume of air, thereby increasing the sensitivity of the measurement.
While there are established methods for many HCFCs, specific validated methods for the routine environmental monitoring of this compound are not widely documented, likely due to its lower production and emission levels compared to more common HCFCs. However, the existing methodologies for other HCFCs could be adapted for its detection.
Emerging Research and Future Perspectives
Integration with Flow Chemistry and Microfluidics for Synthesis
The synthesis and modification of fluorinated compounds like 2,2-dichloro-1,1,1-trifluoropropane are increasingly benefiting from the adoption of flow chemistry and microfluidics. These technologies offer significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and the ability to perform multi-step transformations in a continuous, automated fashion. flinders.edu.auuc.pt
Continuous-flow systems are particularly well-suited for handling challenging reactions. By using pumps to move reagents through controlled reactor coils and modules, precise control over reaction parameters such as temperature, pressure, and residence time is achieved. flinders.edu.au This level of control is crucial for reactions that are highly exothermic or involve unstable intermediates. Subjecting a continuous-flow stream to backpressure allows solvents to be heated beyond their normal boiling points, often accelerating reaction rates significantly. flinders.edu.au
Packed-bed reactors, where a solid reagent or catalyst is immobilized within a column, represent another powerful tool in flow synthesis. For instance, in the synthesis of the API Efavirenz, a packed bed containing sodium isocyanate was used to overcome solubility issues, a common challenge that could be encountered in reactions involving derivatives of this compound. thieme-connect.de
Table 1: Comparison of Batch vs. Flow Synthesis for Chemical Reactions
| Feature | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio | Highly efficient due to high surface area-to-volume ratio |
| Mixing | Can be inefficient, leading to local concentration gradients | Rapid and efficient mixing |
| Safety | Higher risk with large volumes of hazardous materials | Smaller reaction volumes at any given time enhance safety |
| Scalability | Problematic; requires re-optimization of conditions | Straightforward; achieved by running the system for longer periods |
| Process Control | Manual or semi-automated; less precise | Fully automated with precise control over parameters |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, mechanisms, and the formation of intermediates. Advanced spectroscopic techniques, when integrated directly into a reaction vessel or flow path, provide real-time data without the need for sampling—a practice known as in situ monitoring. youtube.com
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for in situ analysis. By inserting a probe directly into the reaction, chemists can track the disappearance of reactant peaks and the appearance of product peaks in the infrared spectrum over time. youtube.com For reactions involving this compound, one could monitor the characteristic vibrational frequencies of the C-Cl and C-F bonds to follow its conversion. This allows for precise determination of reaction endpoints and can reveal the presence of unexpected intermediates or side products. youtube.com
In the context of flow chemistry, in-line spectroscopy is a critical component for ensuring process stability and maximizing yield. flinders.edu.au As the reaction stream flows past a spectroscopic sensor, continuous data is collected, allowing for immediate adjustments to the process parameters if any deviation from the optimal conditions is detected. This combination of continuous processing and real-time analysis represents a significant step towards the "smart manufacturing" of complex molecules.
Rational Design of Derivatives with Tailored Reactivity
The unique chemical properties imparted by fluorine and chlorine atoms make this compound an interesting, albeit challenging, building block for creating new molecules with specific functions. Rational design involves using the principles of physical organic chemistry to create derivatives with tailored reactivity and properties for applications in pharmaceuticals, agrochemicals, and materials science.
A prominent strategy in medicinal chemistry is the use of reactive scaffolds to synthesize libraries of heterocyclic compounds. Chalcones, which are α,β-unsaturated ketones, are valuable starting materials for this purpose. mdpi.com Researchers have demonstrated the synthesis of various dichloro-substituted chalcones, which are then converted into dihydropyrazole derivatives. mdpi.com This same principle could be applied using a derivative of this compound. By replacing a chlorine atom with a suitable functional group, the trifluoromethyl- and chloro-substituted propyl backbone could be incorporated into a chalcone (B49325) structure. The resulting molecule would then be a precursor for a new family of fluorinated heterocyclic compounds, which could be screened for biological activity.
The goal of such a design strategy is to leverage the specific electronic and steric properties of the dichlorotrifluoropropyl group to influence the biological activity or material properties of the final product. For example, the highly lipophilic nature of the CF3 group can enhance membrane permeability, a desirable trait for many drug candidates.
Computational Predictions of Novel Reactions and Applications
Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to predict the properties, reactivity, and spectral characteristics of molecules before they are ever synthesized in a lab. These predictions can save significant time and resources by focusing experimental efforts on the most promising candidates.
For this compound, various properties have been calculated using computational methods. nih.gov These include its molecular weight, XlogP (a measure of lipophilicity), and the number of rotatable bonds. nih.gov More advanced computational studies can predict spectroscopic data, such as NMR chemical shifts, or thermodynamic properties, which can help in the design of reaction conditions.
A specific example of computational prediction is the calculation of a molecule's collision cross-section (CCS). The CCS is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry. For this compound, CCS values have been predicted for various adducts, such as the protonated molecule ([M+H]+) and the sodiated molecule ([M+Na]+). uni.lu This data can aid in the identification of the compound in complex mixtures using advanced analytical techniques. Future computational work could focus on modeling transition states for potential reactions, thereby predicting activation energies and helping to identify novel synthetic pathways or applications for this unique fluorinated propane (B168953).
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 166.96367 | 121.3 |
| [M+Na]+ | 188.94561 | 131.8 |
| [M-H]- | 164.94911 | 118.0 |
| [M+NH4]+ | 183.99021 | 143.3 |
| [M+K]+ | 204.91955 | 128.0 |
Data sourced from PubChemLite. uni.lu
Q & A
Q. Basic Research
- Critical Temperature (Tc) : Measured via adiabatic calorimetry or static cell methods, validated against NIST reference data (e.g., Tc ≈ 456 K for analogous compounds) .
- Vapor Pressure : Determined using dynamic boiling-point apparatuses or the Wagner equation, with corrections for non-ideality via the Peng-Robinson equation of state .
- Heat Capacity : Differential scanning calorimetry (DSC) provides liquid-phase data, while gas-phase values are derived from spectroscopic and statistical thermodynamic models .
How do environmental regulations influence the handling of this compound in research?
Q. Advanced Research
- Montreal Protocol : Classified under Annex C (Group 1), requiring phasedown quotas and destruction via high-temperature incineration (>1,200°C) with scrubbing for HCl/HF byproducts .
- EPA Compliance : Mandates reporting under SARA Title III for annual emissions ≥10 lbs and adherence to WEEL exposure limits (TWA ≤50 ppm) .
- ODP/GWP Assessment : Atmospheric lifetime (~1.4 years) and chlorine content determine ODP (≈0.02 relative to CFC-11). GWP (≈77 CO₂-eq over 100 years) is calculated using infrared cross-sections and radiative forcing models .
What advanced techniques analyze degradation pathways and environmental persistence?
Q. Advanced Research
- Photolytic Degradation : UV irradiation chambers simulate atmospheric breakdown, with FTIR monitoring intermediates like Cl· and CF₃O· radicals .
- Hydrolysis Studies : Aqueous stability is tested under acidic/alkaline conditions (pH 3–11) with GC headspace analysis to quantify hydrolysis products (e.g., trifluoroacetic acid) .
- Tropospheric Lifetimes : Determined via laser-induced fluorescence (LIF) to measure reaction rates with hydroxyl radicals (kOH ≈ 1.2 × 10⁻¹³ cm³/molecule·s) .
How can computational models predict reaction mechanisms in catalytic synthesis?
Q. Advanced Research
- Density Functional Theory (DFT) : Simulates transition states in SbCl₅-catalyzed reactions, identifying energy barriers for Cl/F exchange steps .
- Kinetic Modeling : Fits experimental rate data to Arrhenius equations, revealing temperature-dependent activation energies (Ea ≈ 60–80 kJ/mol) .
- Microkinetic Analysis : Predicts optimal HF:substrate ratios (2:1 to 3:1) to maximize yield while minimizing side reactions .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic Research
- Exposure Controls : Fume hoods (face velocity >0.5 m/s) and PPE (nitrile gloves, safety goggles) mitigate inhalation risks (TLV-TWA: 50 ppm) .
- Leak Detection : Photoionization detectors (PID) calibrated for halogenated hydrocarbons (range: 0.1–200 ppm) ensure workspace safety .
- Waste Disposal : Neutralization with aqueous NaOH (1 M) followed by incineration destroys residual compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
